2,3-Dihydropodocarpusflavone A

Description

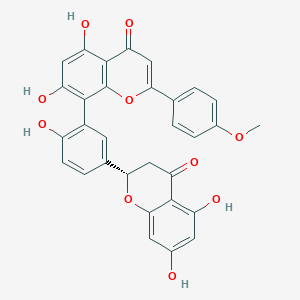

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

8-[5-[(2S)-5,7-dihydroxy-4-oxo-2,3-dihydrochromen-2-yl]-2-hydroxyphenyl]-5,7-dihydroxy-2-(4-methoxyphenyl)chromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H22O10/c1-39-17-5-2-14(3-6-17)25-13-24(38)30-22(36)11-21(35)28(31(30)41-25)18-8-15(4-7-19(18)33)26-12-23(37)29-20(34)9-16(32)10-27(29)40-26/h2-11,13,26,32-36H,12H2,1H3/t26-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNCNPVIQJBSDBZ-SANMLTNESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C(=C(C=C3O)O)C4=C(C=CC(=C4)C5CC(=O)C6=C(C=C(C=C6O5)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C(=C(C=C3O)O)C4=C(C=CC(=C4)[C@@H]5CC(=O)C6=C(C=C(C=C6O5)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H22O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

554.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Unveiling 2,3-Dihydropodocarpusflavone A: A Technical Guide to Its Natural Sources and Isolation

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-Dihydropodocarpusflavone A is a naturally occurring biflavonoid that has garnered interest within the scientific community. Biflavonoids are a class of polyphenolic compounds characterized by a structure composed of two flavonoid units linked together. These natural products are known to exhibit a wide range of biological activities, making them promising candidates for drug discovery and development. This technical guide provides a comprehensive overview of the natural sources of this compound and a detailed methodology for its isolation and purification, based on published scientific literature. The primary aim is to equip researchers and drug development professionals with the necessary information to source and isolate this compound for further investigation.

Natural Sources

This compound is predominantly found in gymnosperms of the genus Podocarpus, belonging to the family Podocarpaceae. These evergreen trees and shrubs are distributed across the globe, particularly in the Southern Hemisphere. Several species of Podocarpus have been identified as sources of this specific biflavonoid.

The primary documented natural sources of this compound include:

-

Podocarpus nakaii : The dried twigs of this plant, which is endemic to Taiwan, have been a significant source for the isolation of this compound.

-

Podocarpus henkelii : The leaves of this species have also been reported to contain this compound.

-

Podocarpus fasciculus : This species is another known source of this compound and other related biflavonoids.

While other species within the Podocarpus genus may also contain this compound, the aforementioned species are the most cited in the scientific literature for its isolation.

Data Presentation: Quantitative Data Summary

The following table summarizes the key quantitative data related to the extraction and isolation of biflavonoids from Podocarpus nakaii, as a representative example. It is important to note that specific yields for this compound are often not reported in isolation papers focusing on multiple compounds.

| Parameter | Value | Source Plant Part | Reference |

| Extraction | |||

| Plant Material (Dried Twigs) | 7.2 kg | Twigs | [Lin et al., 2012] |

| Extraction Solvent | 95% Ethanol (B145695) | Twigs | [Lin et al., 2012] |

| Extraction Volume | 40 L (x3) | Twigs | [Lin et al., 2012] |

| Extraction Temperature | 45°C | Twigs | [Lin et al., 2012] |

| Solvent Partitioning | |||

| EtOAc-soluble Layer Yield | 108.5 g | [Lin et al., 2012] | |

| Column Chromatography | |||

| Stationary Phase | Silica Gel | [Lin et al., 2012] | |

| Mobile Phase Gradient | CH₂Cl₂/MeOH (15:1 to 1:1) | [Lin et al., 2012] |

Experimental Protocols: Isolation of this compound from Podocarpus nakaii

The following is a detailed methodology for the isolation of this compound from the dried twigs of Podocarpus nakaii, based on the protocol described by Lin et al. (2012).

Plant Material and Extraction

-

Plant Material: 7.2 kg of dried twigs of Podocarpus nakaii are collected and pulverized.

-

Extraction: The powdered plant material is extracted three times with 40 L of 95% ethanol at 45°C. The ethanol extracts are then combined and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

Solvent Partitioning

-

The crude ethanol extract is suspended in a 1:1 mixture of n-hexane and water and subjected to liquid-liquid partitioning.

-

The aqueous layer is separated and subsequently extracted with ethyl acetate (B1210297) (EtOAc).

-

The EtOAc-soluble layer, which contains the biflavonoids, is collected and concentrated under vacuum to yield approximately 108.5 g of the EtOAc fraction.

Column Chromatography

-

The dried EtOAc-soluble fraction is subjected to column chromatography for the separation of its components.

-

Stationary Phase: Silica gel is used as the adsorbent.

-

Mobile Phase: A gradient solvent system of dichloromethane (B109758) (CH₂Cl₂) and methanol (B129727) (MeOH) is employed, starting with a ratio of 15:1 and gradually increasing the polarity to 1:1.

-

Fraction Collection: The elution is monitored, and a total of nine fractions (Fr. E1 to E9) are collected.

Purification of this compound

-

Based on the findings of Lin et al. (2012), this compound (referred to as podocarpusflavone-A in the paper) is expected to be present in the fractions eluted with the CH₂Cl₂/MeOH gradient.

-

Further purification of the fractions containing the target compound is typically achieved through repeated column chromatography, often using different adsorbent materials or solvent systems.

-

Preparative High-Performance Liquid Chromatography (Prep-HPLC) is a powerful technique for the final purification of individual compounds from complex mixtures. A C18 column with a methanol-water or acetonitrile-water gradient is a common choice for the separation of flavonoids.

-

The purity of the isolated this compound is confirmed by analytical HPLC, and its structure is elucidated using spectroscopic techniques such as Nuclear Magnetic Resonance (¹H-NMR, ¹³C-NMR) and Mass Spectrometry (MS).

Mandatory Visualization

Caption: General workflow for the isolation of this compound.

The Uncharted Path: A Technical Guide to the Biosynthesis of 2,3-Dihydropodocarpusflavone A

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,3-Dihydropodocarpusflavone A, a naturally occurring biflavonoid isolated from Podocarpus macrophyllus, presents a complex chemical architecture that has intrigued the scientific community. While the precise biosynthetic pathway of this specific molecule remains to be fully elucidated, extensive research into the biosynthesis of related biflavonoids provides a robust framework for proposing a putative pathway. This technical guide synthesizes the current understanding of biflavonoid formation, from primary metabolic precursors to the final intricate dimerization and modification steps, to outline a hypothetical biosynthetic route to this compound. This document details the foundational phenylpropanoid and flavonoid pathways, the critical oxidative coupling that defines biflavonoids, and the subsequent enzymatic modifications. General experimental protocols for investigating such pathways are also provided to facilitate future research in this area.

Introduction to Biflavonoid Biosynthesis

Biflavonoids are a class of polyphenolic compounds characterized by the linkage of two flavonoid monomers, typically through a C-C or C-O-C bond.[1] These natural products exhibit a wide array of biological activities, making them promising candidates for drug development. The biosynthesis of biflavonoids is a specialized branch of the well-established flavonoid pathway, originating from the general phenylpropanoid pathway.[1]

Podocarpusflavone A is a known biflavonoid from which this compound is derived. The biosynthetic journey to these complex molecules begins with the aromatic amino acid L-phenylalanine and proceeds through a series of enzymatic reactions to form flavonoid units, which then undergo a crucial dimerization step.

Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound can be conceptually divided into three major stages:

-

Formation of Flavonoid Monomers: Synthesis of the basic C15 flavonoid skeletons.

-

Dimerization to form the Biflavonoid Core: Oxidative coupling of two flavonoid monomers to create the characteristic biflavonoid structure.

-

Tailoring and Modification Reactions: Subsequent enzymatic modifications, including reduction and methylation, to yield the final product.

Stage 1: Formation of Flavonoid Monomers (Apigenin and Naringenin)

The initial steps are part of the general phenylpropanoid and flavonoid pathways, which are well-characterized in plants.[1]

-

Phenylalanine to p-Coumaroyl-CoA: The pathway begins with the deamination of L-phenylalanine by Phenylalanine Ammonia-Lyase (PAL) to yield cinnamic acid. This is followed by hydroxylation by Cinnamate-4-Hydroxylase (C4H) , a cytochrome P450 enzyme, to produce p-coumaric acid. Finally, 4-Coumaroyl:CoA-Ligase (4CL) activates p-coumaric acid to its CoA thioester, p-coumaroyl-CoA.[2]

-

Chalcone (B49325) Synthesis: Chalcone Synthase (CHS) , a key enzyme in flavonoid biosynthesis, catalyzes the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin (B18129) chalcone.[1]

-

Isomerization to Flavanone (B1672756): Chalcone Isomerase (CHI) facilitates the stereospecific cyclization of naringenin chalcone into the flavanone (2S)-naringenin.[1]

-

Formation of Apigenin (B1666066): The flavone (B191248) apigenin is formed from naringenin through the action of Flavone Synthase (FNS) , which introduces a double bond between C2 and C3 of the C-ring.[1]

These initial steps provide the necessary flavonoid monomers, apigenin and naringenin, for the subsequent dimerization.

Stage 2: Dimerization to form Podocarpusflavone A

The defining step in biflavonoid biosynthesis is the oxidative coupling of two flavonoid units.[1] While the specific enzyme in Podocarpus species has not been identified, the discovery of a cytochrome P450 enzyme, GbCYP90J6 , in Ginkgo biloba that catalyzes the formation of amentoflavone (B1664850) from two molecules of apigenin provides a strong model.[3][4] A homologous enzyme is proposed to catalyze the formation of Podocarpusflavone A's precursor.

Based on the structure of Podocarpusflavone A, the dimerization likely involves the coupling of one molecule of apigenin and one molecule of a precursor to the 4'-methoxylated apigenin moiety. It is also plausible that amentoflavone is synthesized first, followed by methylation. For the purpose of this proposed pathway, we will consider the latter.

-

Oxidative Coupling: A putative cytochrome P450 monooxygenase (CYP450) , analogous to GbCYP90J6, catalyzes the intermolecular C-C bond formation between two molecules of apigenin to form amentoflavone.

-

Methylation: An O-methyltransferase (OMT) then transfers a methyl group from S-adenosyl methionine (SAM) to the 4'-hydroxyl group of one of the apigenin units of amentoflavone to yield Podocarpusflavone A.

Stage 3: Reduction to this compound

The final step in the proposed pathway is the reduction of the C2-C3 double bond in one of the flavonoid units of Podocarpusflavone A. This conversion of a flavone to a flavanone moiety is likely catalyzed by a reductase .

-

Reduction: A putative flavone reductase reduces the 2,3-double bond of one of the flavone units of Podocarpusflavone A to yield this compound.

The following diagram illustrates the proposed biosynthetic pathway.

Quantitative Data

Currently, there is no specific quantitative data available in the public domain regarding the biosynthesis of this compound. Research in this area would require the development of sensitive analytical methods to quantify the intermediates and the final product in plant extracts or in vitro enzymatic assays. The following table outlines the type of quantitative data that would be valuable for characterizing this pathway.

| Parameter | Description | Potential Experimental Method |

| Enzyme Kinetics (Km, Vmax, kcat) | Substrate affinity and catalytic efficiency of the biosynthetic enzymes (e.g., CYP450, OMT, Reductase). | In vitro assays with purified recombinant enzymes and varying substrate concentrations, followed by HPLC or LC-MS analysis. |

| In vivo Precursor Feeding | Incorporation efficiency of labeled precursors (e.g., ¹³C-phenylalanine) into the final product. | Stable isotope labeling studies followed by NMR or Mass Spectrometry analysis of extracted biflavonoids. |

| Gene Expression Levels | Relative transcript abundance of candidate biosynthetic genes in different tissues or under various conditions. | Quantitative Real-Time PCR (qRT-PCR) or RNA-Seq analysis. |

| Metabolite Concentrations | Endogenous levels of pathway intermediates and the final product in the source organism. | Targeted metabolomics using LC-MS/MS on extracts from different plant tissues. |

Experimental Protocols

The elucidation of the proposed biosynthetic pathway for this compound would involve a combination of molecular biology, biochemistry, and analytical chemistry techniques. Below are generalized protocols for key experiments.

Identification and Cloning of Candidate Genes

-

Transcriptome Sequencing: RNA-Seq of tissues from Podocarpus macrophyllus known to produce the target compound to identify candidate genes for PAL, C4H, 4CL, CHS, CHI, FNS, CYP450s, OMTs, and reductases based on sequence homology to known biosynthetic genes from other species.

-

Gene Cloning: Full-length cDNAs of candidate genes are amplified by PCR from a cDNA library and cloned into an appropriate expression vector (e.g., pET vectors for bacterial expression or pYES vectors for yeast expression).

The following diagram outlines a general workflow for gene identification and functional characterization.

References

physical and chemical properties of 2,3-Dihydropodocarpusflavone A

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-Dihydropodocarpusflavone A is a naturally occurring biflavonoid, a class of compounds known for their diverse biological activities. As a member of the flavonoid family, it possesses a characteristic molecular architecture that lends itself to a range of potential therapeutic applications. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, alongside available experimental data and methodologies. This document is intended to serve as a foundational resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug development.

Physicochemical Properties

The fundamental physical and chemical characteristics of this compound are summarized in the table below. These properties are essential for its identification, purification, and formulation in research and development settings.

| Property | Value | Citation(s) |

| CAS Number | 852875-96-8 | [1][2] |

| Molecular Formula | C₃₁H₂₂O₁₀ | [1] |

| Molecular Weight | 554.507 g/mol | [1] |

| Predicted Relative Density | 1.543 g/cm³ | [2] |

| Solubility | Soluble in Dimethyl Sulfoxide (DMSO).[2][3] Poorly soluble in water.[1] | |

| Purity | Typically available at 95% - 99% purity. | [1] |

| Compound Type | Flavonoid | [1] |

Spectral Data and Analysis

The structural elucidation of this compound relies on a combination of spectroscopic techniques. While specific spectral data for this compound is not widely available in the public domain, the primary methods for its characterization are outlined below. For comparison, data for the related compound Podocarpusflavone A is mentioned where applicable.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the detailed molecular structure of organic compounds. Both ¹H and ¹³C NMR are critical for assigning the proton and carbon skeletons of this compound.

-

¹H NMR: Proton NMR provides information on the number of different types of protons, their chemical environments, and their proximity to other protons. For a related compound, Podocarpusflavone A, ¹H and ¹³C NMR data have been reported from its isolation from Antidesma bunius.[4]

-

¹³C NMR: Carbon NMR reveals the number of non-equivalent carbons and their electronic environments. This is crucial for confirming the carbon framework of the biflavonoid structure.

Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, confirming the molecular formula. Fragmentation patterns observed in the mass spectrum can offer valuable clues about the compound's structure. The identification of this compound is typically confirmed by mass spectrometry.[1]

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule. For a flavonoid structure like this compound, characteristic IR absorption bands would be expected for hydroxyl (-OH), carbonyl (C=O), and aromatic (C=C) groups.

Experimental Protocols

Detailed experimental protocols for the isolation, synthesis, and biological evaluation of this compound are not extensively documented in publicly accessible literature. However, general methodologies for similar flavonoids can be adapted.

Isolation from Natural Sources

This compound is a natural product that can be isolated from plant sources. A general workflow for the isolation of flavonoids from plant material is depicted below. Studies have reported the isolation of related flavonoids from Podocarpus macrophyllus.[5][6][7][8]

Caption: General workflow for the isolation of flavonoids from plant material.

Chemical Synthesis

Biological Activity Assays

The biological activities of flavonoids are assessed using a variety of in vitro and in vivo assays.

-

Antimicrobial Activity: The antimicrobial properties of flavonoids are often evaluated by determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) against various bacterial and fungal strains.[10][11][12]

Caption: Workflow for determining antimicrobial activity.

-

Cytotoxicity Assays: The cytotoxic effects of compounds on cancer cell lines are commonly assessed using assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures cell viability.[13]

Biological Activity and Signaling Pathways

Flavonoids are known to interact with various cellular targets and signaling pathways. While the specific mechanisms of action for this compound are not yet fully elucidated, related flavonoids have been shown to exhibit a range of biological effects.

Antimicrobial Mechanism

The antimicrobial action of flavonoids can involve several mechanisms, including the inhibition of nucleic acid synthesis, disruption of microbial membrane function, and inhibition of bacterial enzymes such as DNA gyrase.[10][14]

Potential Signaling Pathways in Human Cells

Flavonoids can modulate various signaling pathways involved in inflammation, cell proliferation, and apoptosis. For instance, bioflavonoids isolated from Podocarpus macrophyllus have been reported to possess anti-inflammatory activities.[8] The related compound, Podocarpusflavone A, has been shown to be a DNA topoisomerase I inhibitor and induces apoptosis in MCF-7 breast cancer cells.[3]

Caption: Potential mechanism of action for a related flavonoid, Podocarpusflavone A.

Conclusion

This compound is a biflavonoid with potential for further investigation in the fields of medicinal chemistry and pharmacology. This technical guide has summarized the currently available data on its physicochemical properties and has outlined the standard experimental approaches for its study. Further research is warranted to fully characterize its spectral properties, develop efficient isolation and synthesis protocols, and elucidate its mechanisms of biological action and potential therapeutic applications. The information provided herein aims to facilitate these future research endeavors.

References

- 1. CAS 852875-96-8 | this compound [phytopurify.com]

- 2. This compound | TargetMol [targetmol.com]

- 3. molnova.com [molnova.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Flavonoids from Podocarpus macrophyllus and their cardioprotective activities [agris.fao.org]

- 7. Flavonoids from Podocarpus macrophyllus and their cardioprotective activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. Antimicrobial Activities and Mode of Flavonoid Actions - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Dihydropyrimidinones Against Multiresistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Interactions with Microbial Proteins Driving the Antibacterial Activity of Flavonoids - PMC [pmc.ncbi.nlm.nih.gov]

Preliminary Biological Screening of 2,3-Dihydropodocarpusflavone A: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preliminary biological screening of 2,3-Dihydropodocarpusflavone A, a naturally occurring flavonoid. The information presented herein is curated from available scientific literature and is intended to provide researchers and drug development professionals with a foundational understanding of the compound's initial bioactivity profile. This document details its antimicrobial properties, cytotoxicity, and mutagenic potential, presenting quantitative data in structured tables, outlining detailed experimental protocols, and visualizing experimental workflows.

Antimicrobial Activity

Preliminary screenings have revealed that Podocarpusflavone A (PFA), a closely related analog, exhibits a noteworthy spectrum of antimicrobial activity. The minimum inhibitory concentration (MIC) of PFA against various bacterial and fungal pathogens has been determined using the serial microplate dilution method.

Table 1: Minimum Inhibitory Concentration (MIC) of Podocarpusflavone A against various pathogens

| Microorganism | Type | MIC (μg/mL) |

| Enterococcus faecalis | Bacterium | >15 |

| Pseudomonas aeruginosa | Bacterium | >15 |

| Aspergillus fumigatus | Fungus | >30 |

| Cryptococcus neoformans | Fungus | >30 |

Data sourced from studies on Podocarpus henkelii leaf extracts.

Cytotoxicity and Mutagenicity

In conjunction with antimicrobial screening, the safety profile of related biflavonoids isolated from Podocarpus henkelii was assessed through cytotoxicity and mutagenicity assays. These assessments are crucial in the early stages of drug discovery to identify any potential adverse effects.

Table 2: Cytotoxicity and Mutagenic Potential of Related Biflavonoids

| Assay | Cell Lines/Strains | Compound Concentration | Result |

| Cytotoxicity (MTT Assay) | Various Cell Types | up to 1000 μg/mL | No cytotoxic activity observed |

| Mutagenicity (Ames Test) | Salmonella typhimurium TA98 & TA100 | Not Specified | Did not induce mutations |

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure reproducibility and facilitate further investigation.

Antimicrobial Susceptibility Testing: Serial Microplate Dilution Method

This method is used to determine the minimum inhibitory concentration (MIC) of a compound against a specific microorganism.

Materials:

-

96-well microtiter plates

-

Test compound (this compound)

-

Bacterial or fungal cultures

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

Sterile pipette tips and multichannel pipette

-

Incubator

-

Microplate reader

-

Tetrazolium violet solution (as a growth indicator)

Procedure:

-

Preparation of Test Compound: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then prepare serial two-fold dilutions in the appropriate broth medium to achieve a range of concentrations.

-

Preparation of Inoculum: Grow the microbial cultures overnight and then dilute them in fresh broth to achieve a standardized concentration (e.g., 0.5 McFarland standard for bacteria).

-

Inoculation: Add 100 µL of the appropriate broth to all wells of a 96-well plate. Add 100 µL of the test compound at twice the desired final concentration to the first well of each row and perform serial dilutions across the plate. Finally, add 100 µL of the standardized microbial suspension to each well.

-

Controls: Include a positive control (microorganism with no test compound) and a negative control (broth with no microorganism) for each plate.

-

Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for a specified period (e.g., 18-24 hours for bacteria, 48-72 hours for fungi).

-

Determination of MIC: After incubation, add a growth indicator such as tetrazolium violet to each well. The MIC is determined as the lowest concentration of the compound that inhibits visible growth of the microorganism.

Cytotoxicity Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

-

96-well cell culture plates

-

Mammalian cell line

-

Complete cell culture medium

-

Test compound (this compound)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

CO2 incubator

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight in a CO2 incubator (37°C, 5% CO2).

-

Compound Treatment: The following day, replace the medium with fresh medium containing various concentrations of this compound. Include a vehicle control (cells treated with the solvent used to dissolve the compound).

-

Incubation: Incubate the plate for a specified exposure time (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for another 2-4 hours. During this time, metabolically active cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

-

Solubilization: Carefully remove the medium and add 100-200 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the purple solution at a wavelength of 570 nm using a microplate reader. The cell viability is expressed as a percentage of the vehicle-treated control.

Mutagenicity Assay: Ames Test

The Ames test is a widely used method that uses bacteria to test whether a given chemical can cause mutations in the DNA of the test organism.

Materials:

-

Salmonella typhimurium histidine auxotroph strains (e.g., TA98, TA100)

-

Top agar (B569324)

-

Minimal glucose agar plates

-

Test compound (this compound)

-

Positive and negative controls

-

S9 metabolic activation system (optional, to simulate mammalian metabolism)

-

Incubator

Procedure:

-

Preparation: Melt the top agar and keep it at 45°C. Prepare dilutions of the test compound.

-

Exposure: In a test tube, mix the test compound, the bacterial strain, and (if applicable) the S9 mix with the molten top agar.

-

Plating: Pour the mixture onto a minimal glucose agar plate and spread it evenly.

-

Incubation: Incubate the plates at 37°C for 48-72 hours.

-

Colony Counting: Count the number of revertant colonies (colonies that have regained the ability to synthesize histidine) on each plate.

-

Analysis: A compound is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies compared to the negative control.

Visualized Experimental Workflows

To further clarify the experimental processes, the following diagrams illustrate the workflows for the key biological screening assays.

Caption: Workflow for Antimicrobial Susceptibility Testing.

Caption: Workflow for the MTT Cytotoxicity Assay.

Caption: Workflow for the Ames Mutagenicity Test.

Signaling Pathways

At present, there is no publicly available information detailing the specific signaling pathways modulated by this compound. Further research is required to elucidate the molecular mechanisms underlying its observed biological activities.

Conclusion

The preliminary biological screening of this compound and its close analogs suggests a potential for antimicrobial applications with a favorable preliminary safety profile. The data and protocols presented in this guide serve as a starting point for more in-depth investigations into its therapeutic potential. Future studies should focus on expanding the scope of biological screening to include anti-inflammatory, antioxidant, and anticancer assays, as well as elucidating the underlying mechanisms of action and relevant signaling pathways.

In Silico Prediction of 2,3-Dihydropodocarpusflavone A Bioactivity: A Technical Guide

Abstract: Natural products, particularly flavonoids, represent a vast reservoir of chemical diversity with significant therapeutic potential.[1] However, the experimental screening of these compounds is often a resource-intensive and time-consuming process.[2] In silico methods provide a powerful, efficient alternative for predicting the biological activities of natural products, thereby prioritizing candidates for further experimental validation.[3] This technical guide outlines a comprehensive in silico workflow to predict the bioactivity of 2,3-Dihydropodocarpusflavone A, a lesser-known flavonoid. The methodologies detailed herein, including molecular docking and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction, are broadly applicable for the computational evaluation of novel or under-characterized natural compounds.[1]

Introduction

Flavonoids are a class of plant secondary metabolites widely recognized for their diverse pharmacological properties, including antioxidant, anti-inflammatory, antimicrobial, and anticancer activities.[1][4] this compound is a biflavonoid that belongs to this class. Due to its structural complexity and relative obscurity, its biological profile remains largely unexplored.

Computational approaches are indispensable in modern drug discovery for rapidly assessing the therapeutic potential of compounds.[2] By simulating the interaction between a small molecule (ligand) and a biological target (protein), and by predicting its pharmacokinetic properties, these methods can significantly accelerate the identification of promising drug leads.[3][5] This guide provides a step-by-step framework for the in silico analysis of this compound.

Generalized In Silico Workflow

The computational prediction of a compound's bioactivity follows a structured, multi-step process. This workflow allows researchers to build a comprehensive profile of a compound's potential therapeutic effects and liabilities, from target interaction to its fate within the body.[1]

Experimental Protocols

This section details the methodologies for conducting an in silico investigation of this compound.

Ligand Preparation

The initial step involves obtaining the 2D or 3D structure of the ligand, this compound.

-

Structure Retrieval: Obtain the Simplified Molecular Input Line Entry System (SMILES) string or SDF file for the compound from a chemical database such as PubChem or ChEMBL.

-

3D Structure Generation: Use software like Open Babel or ChemDraw to convert the 2D representation into a 3D structure.

-

Energy Minimization: The 3D structure is then energy-minimized using a force field (e.g., MMFF94) to obtain a stable, low-energy conformation. This step is crucial for accurate docking simulations.

Target Identification and Preparation

Potential protein targets are identified based on the known activities of similar flavonoids. For this guide, we hypothesize potential interactions with targets relevant to cancer and inflammation, such as Epidermal Growth Factor Receptor (EGFR), B-cell lymphoma 2 (Bcl-2), and Cyclooxygenase-2 (COX-2).

-

Protein Structure Retrieval: Download the 3D crystal structures of the target proteins from the Protein Data Bank (PDB).

-

Protein Preparation: Using software such as AutoDock Tools or PyMOL, prepare the protein by:

-

Removing all water molecules and co-crystallized ligands.

-

Adding polar hydrogen atoms.

-

Assigning atomic charges (e.g., Kollman charges).

-

Saving the prepared protein structure in the appropriate format (e.g., PDBQT for AutoDock).

-

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a protein target, along with the binding affinity.[6] This protocol uses AutoDock Vina as an example.

-

Grid Box Generation: Define a grid box that encompasses the known active site of the target protein. The active site is typically identified from the position of the co-crystallized ligand in the PDB structure or from literature.[1]

-

Docking Execution: Run the docking simulation using the prepared ligand and protein files. The program will generate several possible binding poses, each with a corresponding binding affinity score in kcal/mol.

-

Results Analysis: The pose with the lowest binding energy is generally considered the most favorable.[1] This top-scoring pose is visualized to analyze the specific molecular interactions (e.g., hydrogen bonds, hydrophobic interactions) between this compound and the protein's active site residues.

ADMET Prediction

Predicting the ADMET properties of a compound is crucial for early assessment of its drug-likeness and potential liabilities.[5][7] Web-based tools like SwissADME and pkCSM are commonly used for this purpose.

-

Server Submission: Access the web server (e.g., SwissADME) and input the SMILES string of this compound.[1]

-

Parameter Calculation: The server calculates a wide range of properties, including:

-

Physicochemical Properties: Molecular Weight, LogP, H-bond donors/acceptors.

-

Pharmacokinetics: Gastrointestinal (GI) absorption, Blood-Brain Barrier (BBB) permeability, CYP enzyme inhibition.[7]

-

Drug-Likeness: Compliance with rules such as Lipinski's Rule of Five, which helps to assess if a compound has properties that would make it a likely orally active drug.[8]

-

Toxicity: Prediction of potential toxicities like AMES toxicity (mutagenicity) and hepatotoxicity.[7][9]

-

Predicted Bioactivity Profile (Hypothetical Data)

The following tables summarize the hypothetical results from the in silico analysis of this compound.

Table 1: Predicted Molecular Docking Scores

| Target Protein | PDB ID | Function | Binding Energy (kcal/mol) of this compound | Reference Drug | Reference Binding Energy (kcal/mol) |

| EGFR | 2IOG | Cancer | -10.2 | Erlotinib | -12.5 |

| Bcl-2 | 2W3L | Apoptosis Regulation | -9.5 | Navitoclax | -11.8 |

| COX-2 | 3LN1 | Inflammation | -8.9 | Celecoxib | -10.1 |

Lower binding energy indicates a higher predicted binding affinity.

Table 2: Predicted ADMET Properties

| Property | Parameter | Predicted Value | Acceptable Range |

| Physicochemical | Molecular Weight | 538.5 g/mol | < 500 (Lipinski Violation) |

| LogP (Lipophilicity) | 4.8 | ≤ 5 | |

| H-bond Donors | 6 | ≤ 5 (Lipinski Violation) | |

| H-bond Acceptors | 10 | ≤ 10 | |

| Pharmacokinetics | GI Absorption | High | High |

| BBB Permeant | No | No | |

| CYP2D6 Inhibitor | Yes | No (Potential for drug-drug interaction) | |

| Skin Permeability (log Kp) | -3.5 cm/s | < -2.5 is low | |

| Drug-Likeness | Lipinski's Rule | 2 Violations | 0-1 Violations |

| Bioavailability Score | 0.55 | High | |

| Toxicity | AMES Toxicity | Non-mutagenic | Non-mutagenic |

| Hepatotoxicity | Low risk | Low risk |

Potential Mechanism of Action: EGFR Signaling Pathway

Based on the strong hypothetical binding affinity to EGFR, this compound may act as an inhibitor of the EGFR signaling pathway, which is often dysregulated in cancer. Inhibition of EGFR can block downstream signaling cascades that promote cell proliferation and survival.

Conclusion

The in silico analysis presented in this guide provides a hypothetical but comprehensive bioactivity profile for this compound. The molecular docking results suggest a strong potential for this compound to interact with key protein targets involved in cancer and inflammation. The ADMET predictions indicate good oral absorption and low toxicity, although potential issues with drug-likeness rules and CYP enzyme inhibition were noted.

These computational predictions serve as a valuable starting point, effectively building a testable hypothesis for the bioactivity of this compound. However, it is critical to emphasize that these findings are predictive and require rigorous experimental validation through in vitro and in vivo studies to confirm its therapeutic potential.[3]

References

- 1. benchchem.com [benchchem.com]

- 2. Current computational methods for predicting protein interactions of natural products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Molecular docking studies on DMDP derivatives as human DHFR inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. phcogj.com [phcogj.com]

- 8. researchgate.net [researchgate.net]

- 9. japsonline.com [japsonline.com]

Methodological & Application

Application Notes and Protocols: Synthesis and Evaluation of 2,3-Dihydropodocarpusflavone A Derivatives

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and biological evaluation of 2,3-Dihydropodocarpusflavone A and its derivatives. This document includes detailed experimental protocols, summarized quantitative data, and visualizations of key pathways and workflows to support research and development in flavonoid-based drug discovery.

Introduction

Biflavonoids are a class of naturally occurring polyphenolic compounds characterized by a structure composed of two flavonoid units linked by a C-C or C-O-C bond. This compound is a C-O-C type biflavonoid that, along with related derivatives isolated from Podocarpus species, has demonstrated significant cytotoxic activities against various cancer cell lines. The proposed mechanism of action for some of these compounds involves the induction of apoptosis and inhibition of key enzymes such as Topoisomerase I, making them promising candidates for further investigation as anticancer agents.

Data Presentation

Table 1: Cytotoxicity of Podocarpusflavone A (PF) and II-4″,I-7-dimethoxyamentoflavone (DAF) against Human Cancer Cell Lines

| Compound | DLD (ED₅₀, µg/mL) | KB (ED₅₀, µg/mL) | MCF-7 (ED₅₀, µg/mL) | HEp-2 (ED₅₀, µg/mL) |

| Podocarpusflavone A (PF) | 16.24 | 10.12 | 4.56 | 12.58 |

| II-4″,I-7-dimethoxyamentoflavone (DAF) | 12.54 | 8.34 | 6.21 | 9.77 |

Data extracted from bioassay-guided fractionation of Podocarpus nakaii Hayata.[1][2][3]

Table 2: ¹H and ¹³C NMR Spectroscopic Data for Podocarpusflavone A (PF) in Pyridine-d₅

| Position | δC (ppm) | δH (ppm, J in Hz) |

| Flavonoid Unit I | ||

| 2 | 163.7 | |

| 3 | 102.9 | 6.88 (s) |

| 4 | 182.2 | |

| 5 | 161.7 | |

| 6 | 99.3 | 6.45 (d, 2.0) |

| 7 | 164.8 | |

| 8 | 94.4 | 6.80 (d, 2.0) |

| 9 | 157.6 | |

| 10 | 104.2 | |

| 1' | 121.5 | |

| 2' | 128.5 | 8.01 (d, 8.8) |

| 3' | 119.5 | |

| 4' | 161.4 | |

| 5' | 114.8 | 7.21 (d, 8.8) |

| 6' | 128.5 | 8.01 (d, 8.8) |

| Flavonoid Unit II | ||

| 2" | 164.2 | |

| 3" | 102.9 | 6.91 (s) |

| 4" | 182.3 | |

| 5" | 161.3 | |

| 6" | 99.4 | 6.48 (d, 2.0) |

| 7" | 165.1 | |

| 8" | 105.5 | 6.84 (s) |

| 9" | 155.3 | |

| 10" | 104.3 | |

| 1'" | 123.1 | |

| 2'" | 128.8 | 7.98 (d, 8.8) |

| 3'" | 116.3 | 7.18 (d, 8.8) |

| 4'" | 161.8 | |

| 5'" | 116.3 | 7.18 (d, 8.8) |

| 6'" | 128.8 | 7.98 (d, 8.8) |

| OMe | 55.2 | 3.59 (s) |

Spectroscopic data for isolated natural product.[4]

Experimental Protocols

Protocol 1: Proposed Synthesis of this compound Derivatives via Ullmann Condensation

This protocol describes a plausible synthetic route for the C-O-C ether linkage based on the principles of the Ullmann condensation, a copper-catalyzed reaction suitable for forming diaryl ethers.

Materials:

-

A protected 2,3-dihydroflavonoid with a hydroxyl group (e.g., 2,3-dihydro-5,7-dihydroxy-2-(4-hydroxyphenyl)chromen-4-one, protected at 5 and 7 positions).

-

A flavonoid with a leaving group (e.g., a bromo- or iodo-substituted flavonoid).

-

Copper(I) iodide (CuI).

-

A ligand (e.g., 1,10-phenanthroline (B135089) or L-proline).

-

A base (e.g., potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃)).

-

A high-boiling point polar solvent (e.g., N,N-dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)).

-

Standard workup and purification reagents (e.g., ethyl acetate (B1210297), brine, magnesium sulfate, silica (B1680970) gel for column chromatography).

Procedure:

-

Preparation of Reactants: Ensure both flavonoid precursors are properly functionalized and protected. For instance, the hydroxyl groups not involved in the coupling reaction should be protected to prevent side reactions.

-

Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine the protected 2,3-dihydroflavonoid (1 equivalent), the halo-flavonoid (1.1 equivalents), CuI (0.1 equivalents), the ligand (0.2 equivalents), and the base (2 equivalents).

-

Solvent Addition: Add the anhydrous, degassed solvent to the flask via syringe.

-

Reaction: Heat the reaction mixture to a high temperature (typically 120-160 °C) and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove insoluble copper salts. Wash the organic layer sequentially with water and brine.

-

Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of hexane (B92381) and ethyl acetate).

-

Deprotection: Remove the protecting groups from the purified biflavonoid using standard deprotection protocols to yield the final this compound derivative.

-

Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol details the determination of the cytotoxic effects of the synthesized derivatives on cancer cell lines.

Materials:

-

Human cancer cell lines (e.g., DLD-1, KB, MCF-7, HEp-2).

-

Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

Synthesized this compound derivatives dissolved in DMSO.

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS).

-

DMSO.

-

96-well microplates.

-

Multichannel pipette.

-

Microplate reader.

Procedure:

-

Cell Seeding: Seed the cancer cells in 96-well plates at a density of 5 x 10³ cells per well in 100 µL of complete medium and incubate for 24 hours at 37 °C in a 5% CO₂ atmosphere.

-

Compound Treatment: Prepare serial dilutions of the synthesized compounds in culture medium. After 24 hours of cell attachment, replace the medium with 100 µL of medium containing the compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

-

Incubation: Incubate the plates for 48-72 hours at 37 °C in a 5% CO₂ atmosphere.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

-

Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the ED₅₀ (effective dose for 50% inhibition) values by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Protocol 3: Apoptosis Assay by Flow Cytometry (Annexin V/Propidium Iodide Staining)

This protocol is for quantifying apoptosis induced by the synthesized derivatives.

Materials:

-

Cancer cell line (e.g., MCF-7).

-

Synthesized compounds.

-

Annexin V-FITC Apoptosis Detection Kit.

-

Flow cytometer.

Procedure:

-

Cell Treatment: Seed cells in 6-well plates and treat with the synthesized compounds at their respective ED₅₀ concentrations for 24-48 hours.

-

Cell Harvesting: Harvest the cells by trypsinization, wash with cold PBS, and resuspend in 1X binding buffer at a concentration of 1 x 10⁶ cells/mL.

-

Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X binding buffer to each tube and analyze by flow cytometry within 1 hour. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both.

Protocol 4: Topoisomerase I Inhibition Assay

This protocol assesses the ability of the synthesized compounds to inhibit human Topoisomerase I.

Materials:

-

Human Topoisomerase I Assay Kit (containing supercoiled DNA substrate, enzyme, reaction buffer, and relaxation markers).

-

Synthesized compounds.

-

Camptothecin (positive control).

-

Agarose (B213101) gel electrophoresis system.

-

DNA staining agent (e.g., ethidium (B1194527) bromide or SYBR Safe).

Procedure:

-

Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture containing the reaction buffer, supercoiled DNA substrate, and the synthesized compound at various concentrations.

-

Enzyme Addition: Add human Topoisomerase I to initiate the reaction. Include a negative control (no enzyme) and a positive control (camptothecin).

-

Incubation: Incubate the reaction mixture at 37 °C for 30 minutes.

-

Reaction Termination: Stop the reaction by adding the provided stop buffer/loading dye.

-

Gel Electrophoresis: Load the samples onto a 1% agarose gel and run the electrophoresis to separate the supercoiled and relaxed DNA forms.

-

Visualization: Stain the gel with a DNA staining agent and visualize under UV light. Inhibition of Topoisomerase I is indicated by a decrease in the amount of relaxed DNA and a corresponding increase in the amount of supercoiled DNA compared to the enzyme-treated control.

-

Quantification: Quantify the band intensities to determine the IC₅₀ value for enzyme inhibition.

Mandatory Visualizations

Caption: Proposed workflow for the synthesis of this compound derivatives.

Caption: Workflow for the biological evaluation of synthesized derivatives.

Caption: Proposed mechanism of action for Podocarpus biflavonoids.

References

- 1. Naturally Occurring Cytotoxic [3′→8″]-Biflavonoids from Podocarpus nakaii - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Naturally Occurring Cytotoxic [3'→8″]-Biflavonoids from Podocarpus nakaii - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Naturally Occurring Cytotoxic [3' → 8"]-Biflavonoids from Podocarpus nakaii|Airiti Library 華藝線上圖書館 [airitilibrary.com]

- 4. researchgate.net [researchgate.net]

HPLC-UV method for 2,3-Dihydropodocarpusflavone A analysis

An HPLC-UV method has been developed for the quantitative analysis of 2,3-Dihydropodocarpusflavone A, a flavonoid compound. This application note provides a comprehensive protocol for the determination of this analyte in various sample matrices, catering to researchers, scientists, and professionals in the field of drug development.

Chemical Properties of this compound

A thorough understanding of the analyte's chemical properties is fundamental for method development.

| Property | Value | Reference |

| CAS Number | 852875-96-8 | [1][2] |

| Molecular Formula | C₃₁H₂₂O₁₀ | [1][2] |

| Molecular Weight | 554.5 g/mol | [1] |

| Compound Class | Flavonoid | [2] |

HPLC-UV Method Parameters

A reversed-phase HPLC method with UV detection is proposed for the analysis of this compound. The following parameters are recommended and should be validated by the user.

| Parameter | Recommended Condition |

| HPLC System | Agilent 1200 Infinity or equivalent |

| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 2.6 µm particle size) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient Elution | 5% B to 95% B over 20 minutes, hold for 2 minutes, then return to initial conditions |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Injection Volume | 10 µL |

| UV Detection | 280 nm |

| Run Time | 25 minutes |

Experimental Protocols

Detailed methodologies for sample preparation are crucial for accurate and reproducible results.

Standard Solution Preparation

-

Accurately weigh 10 mg of this compound reference standard.

-

Dissolve in 10 mL of methanol (B129727) to obtain a stock solution of 1 mg/mL.

-

Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to concentrations ranging from 1 µg/mL to 100 µg/mL.

Sample Preparation from Plant Material

-

Grind dried plant material to a fine powder.

-

Accurately weigh 1 g of the powdered sample into a centrifuge tube.

-

Add 20 mL of 75% ethanol (B145695) and extract using ultrasonication for 30 minutes at 60°C.[3]

-

Centrifuge the mixture at 4000 rpm for 10 minutes.

-

Collect the supernatant and filter through a 0.45 µm syringe filter prior to HPLC injection.

Sample Preparation from Plasma

-

To 200 µL of plasma, add 200 µL of methanol to precipitate proteins.[4]

-

Vortex the mixture for 1 minute.

-

Centrifuge at 14,000 rpm for 10 minutes.[4]

-

Transfer the supernatant to a clean tube.

-

Filter the supernatant through a 0.22 µm syringe filter before analysis.

Method Validation Summary

The following table summarizes the illustrative performance characteristics of the HPLC-UV method.

| Validation Parameter | Result |

| Linearity (R²) | > 0.999 |

| Limit of Detection (LOD) | 0.1 µg/mL |

| Limit of Quantification (LOQ) | 0.5 µg/mL |

| Intra-day Precision (%RSD) | < 2% |

| Inter-day Precision (%RSD) | < 3% |

| Accuracy (Recovery %) | 95 - 105% |

Experimental Workflow

The following diagram illustrates the overall workflow for the analysis of this compound.

References

- 1. This compound | TargetMol [targetmol.com]

- 2. CAS 852875-96-8 | this compound [phytopurify.com]

- 3. Preparative Isolation and Purification of Flavone C-Glycosides from the Leaves of Ficus microcarpa L. f by Medium-Pressure Liquid Chromatography, High-Speed Countercurrent Chromatography, and Preparative Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ltrafiltration-based sample preparation and HPLC-UV determination of diclofenac in human plasma samples - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for LC-MS/MS Detection of 2,3-Dihydropodocarpusflavone A

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the sensitive and selective detection and quantification of 2,3-Dihydropodocarpusflavone A in complex matrices, such as plant extracts or biological samples, using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

Introduction

This compound is a biflavonoid, a class of plant secondary metabolites known for their diverse biological activities. Accurate and reliable quantification of this compound is crucial for various research areas, including phytochemistry, pharmacology, and drug discovery. LC-MS/MS offers superior selectivity and sensitivity for the analysis of such compounds in complex mixtures. This protocol outlines the sample preparation, chromatographic separation, and mass spectrometric conditions for the targeted analysis of this compound.

Experimental Protocols

Sample Preparation (Solid-Liquid Extraction for Plant Material)

This protocol is optimized for the extraction of this compound from a solid matrix like dried plant material.

-

Grinding: Grind the dried plant material to a fine powder using a mortar and pestle or a cryogenic grinder.

-

Extraction Solvent: Prepare an extraction solvent of 80% methanol (B129727) in water.

-

Extraction:

-

Weigh 100 mg of the powdered plant material into a microcentrifuge tube.

-

Add 1 mL of the extraction solvent.

-

Vortex the mixture for 1 minute.

-

Sonicate the mixture in an ultrasonic bath for 30 minutes at room temperature.

-

Centrifuge the mixture at 10,000 x g for 10 minutes.

-

-

Collection: Carefully collect the supernatant.

-

Re-extraction: Repeat the extraction process on the pellet with another 1 mL of the extraction solvent to ensure complete extraction.

-

Pooling: Combine the supernatants from both extractions.

-

Filtration: Filter the pooled supernatant through a 0.22 µm syringe filter into an LC vial for analysis.

Liquid Chromatography

-

Instrument: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size) is recommended for good separation of flavonoids.

-

Mobile Phase:

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

-

Gradient Elution: A gradient elution is employed to achieve optimal separation.

| Time (min) | % Mobile Phase B |

| 0.0 | 20 |

| 10.0 | 80 |

| 12.0 | 95 |

| 14.0 | 95 |

| 14.1 | 20 |

| 16.0 | 20 |

-

Flow Rate: 0.3 mL/min

-

Column Temperature: 40 °C

-

Injection Volume: 5 µL

Mass Spectrometry

-

Instrument: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Ionization Mode: Negative ion mode is often suitable for flavonoids.

-

Key Parameters:

-

Capillary Voltage: 3.5 kV

-

Source Temperature: 150 °C

-

Desolvation Temperature: 350 °C

-

Desolvation Gas Flow: 800 L/hr

-

Cone Gas Flow: 50 L/hr

-

-

Multiple Reaction Monitoring (MRM) Transitions: Based on the structure of this compound (Molecular Formula: C₃₁H₂₂O₁₀, Molecular Weight: 554.51), the following MRM transitions are proposed. The exact masses for the precursor and product ions should be optimized by direct infusion of a standard.

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Dwell Time (ms) |

| This compound | 553.1 | 281.0 | 35 | 100 |

| This compound | 553.1 | 297.0 | 30 | 100 |

Note: The precursor ion in negative mode would be [M-H]⁻. The proposed product ions are based on the common fragmentation patterns of biflavonoids, which often involve cleavage of the bond linking the two flavonoid moieties, leading to fragments corresponding to the individual flavonoid units.

Data Presentation: Quantitative Performance

The following table summarizes the expected performance characteristics of this LC-MS/MS method. These values should be experimentally determined during method validation.

| Parameter | Expected Value |

| Linearity (r²) | > 0.995 |

| Limit of Detection (LOD) | 0.1 - 1 ng/mL |

| Limit of Quantification (LOQ) | 0.5 - 5 ng/mL |

| Precision (%RSD) | < 15% |

| Accuracy (% Recovery) | 85 - 115% |

Mandatory Visualization

Experimental Workflow Diagram

Caption: Experimental workflow for the LC-MS/MS analysis of this compound.

Predicted Fragmentation Pathway

Caption: Predicted fragmentation of this compound in negative ion mode.

Application Notes and Protocols for 2,3-Dihydropodocarpusflavone A in Cell Culture Experiments

For Researchers, Scientists, and Drug Development Professionals

Disclaimer

Direct experimental data on 2,3-Dihydropodocarpusflavone A is limited in publicly available literature. The following application notes and protocols are based on studies of structurally related biflavonoids isolated from Podocarpus species, particularly Podocarpusflavone-A (PF) and II-4″,I-7-dimethoxyamentoflavone (DAF).[1][2] These compounds have demonstrated significant cytotoxic and pro-apoptotic activities in various cancer cell lines. Researchers should use this information as a guideline and perform their own dose-response studies to determine the optimal concentrations and conditions for their specific cell lines and experimental setups.

Introduction

This compound is a flavonoid belonging to the biflavonoid subclass, which is characteristic of the Podocarpus genus. Flavonoids, in general, are known for their wide range of biological activities, including antioxidant, anti-inflammatory, and anticancer properties. Structurally related Podocarpus biflavonoids have been shown to exert potent cytotoxic effects on cancer cells by inducing apoptosis and causing cell cycle arrest, making them promising candidates for cancer research and drug development.[1][2]

These application notes provide an overview of the potential applications of this compound in cell culture experiments, along with detailed protocols for assessing its biological effects.

Potential Applications

-

Anticancer Research: Investigating the cytotoxic and antiproliferative effects on various cancer cell lines.

-

Apoptosis Studies: Elucidating the molecular mechanisms of programmed cell death induced by the compound.

-

Cell Cycle Analysis: Determining the effect of the compound on cell cycle progression.

-

Drug Discovery: Using the compound as a lead for the development of novel anticancer agents.

Data Presentation: Cytotoxic Activity of Related Podocarpus Biflavonoids

The following table summarizes the effective doses (ED₅₀) of Podocarpusflavone-A (PF) and II-4″,I-7-dimethoxyamentoflavone (DAF) against various human cancer cell lines, as determined by MTT assay. This data can serve as a starting point for designing experiments with this compound.

| Compound | Cell Line | Cell Type | ED₅₀ (µg/mL) |

| Podocarpusflavone-A (PF) | KB | Oral Epidermoid Carcinoma | 4.56[1] |

| DLD | Colon Adenocarcinoma | 10.21[1] | |

| MCF-7 | Breast Carcinoma | 16.24[1] | |

| HEp-2 | Laryngeal Carcinoma | 12.33[1] | |

| II-4″,I-7-dimethoxyamentoflavone (DAF) | KB | Oral Epidermoid Carcinoma | 8.11[1] |

| DLD | Colon Adenocarcinoma | 12.54[1] | |

| MCF-7 | Breast Carcinoma | 15.17[1] | |

| HEp-2 | Laryngeal Carcinoma | 14.78[1] |

Experimental Protocols

Cell Culture

Human cancer cell lines such as KB, DLD, MCF-7, and HEp-2 can be used to evaluate the efficacy of this compound.[1]

-

Culture Medium: Cells are typically maintained in Minimum Essential Medium (MEM) supplemented with 5% Fetal Bovine Serum (FBS), penicillin (100 units/mL), and streptomycin (B1217042) (100 µg/mL).

-

Culture Conditions: Cells should be cultured in a humidified incubator at 37°C with 5% CO₂.[1]

Cytotoxicity Assay (MTT Assay)

This protocol is used to determine the concentration-dependent inhibitory effect of the compound on cell proliferation.

Materials:

-

96-well plates

-

Cancer cell lines

-

Complete culture medium

-

This compound (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Phosphate Buffered Saline (PBS)

Procedure:

-

Cell Seeding: Seed cells into 96-well plates at a density of 3 x 10³ cells per well in 100 µL of complete medium and incubate for 24 hours.[1]

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity. Add 100 µL of the diluted compound to the respective wells. Include a vehicle control (medium with DMSO) and a blank (medium only).

-

Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ incubator.

-

MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.

-

Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the ED₅₀ value using appropriate software.

Note on Flavonoids and MTT Assay: Some flavonoids can directly reduce MTT, leading to inaccurate results. It is advisable to include a control plate with the compound and MTT in cell-free medium to check for any direct reduction.

Cell Cycle Analysis (Flow Cytometry)

This protocol is used to determine the effect of the compound on cell cycle distribution.

Materials:

-

6-well plates

-

Cancer cell lines

-

Complete culture medium

-

This compound

-

PBS

-

70% Ethanol (B145695) (ice-cold)

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Cell Seeding and Treatment: Seed cells in 6-well plates. Once they reach about 70-80% confluency, treat them with the desired concentrations of this compound (e.g., ED₅₀ concentration) for 24 hours.[1]

-

Cell Harvesting: Harvest the cells by trypsinization, and collect them by centrifugation at 300 x g for 5 minutes.

-

Fixation: Wash the cells with PBS and resuspend the pellet in 400 µL of PBS. While vortexing gently, add 1 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate on ice for at least 30 minutes.

-

Staining: Centrifuge the fixed cells, discard the ethanol, and wash twice with PBS. Resuspend the cell pellet in 400 µL of PI staining solution.

-

Incubation: Incubate at room temperature for 15-30 minutes in the dark.

-

Flow Cytometry Analysis: Analyze the samples using a flow cytometer.

-

Data Analysis: Determine the percentage of cells in the G₀/G₁, S, and G₂/M phases of the cell cycle. An accumulation of cells in the sub-G₁ phase is indicative of apoptosis.[1]

Apoptosis Assay (Western Blot Analysis)

This protocol is used to detect changes in the expression of key apoptosis-related proteins.

Materials:

-

6-well plates

-

Cancer cell lines

-

Complete culture medium

-

This compound

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., against Caspase-3, Cleaved Caspase-3, PARP, Bcl-2, Bax)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Western blot imaging system

Procedure:

-

Cell Treatment and Lysis: Seed and treat cells as for the cell cycle analysis. After treatment, wash the cells with ice-cold PBS and lyse them using RIPA buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein (20-40 µg) on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.

-

Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate with primary antibodies overnight at 4°C. Wash the membrane and then incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an ECL substrate and an imaging system.

-

Data Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH). An increase in the levels of cleaved Caspase-3 and cleaved PARP, and an increased Bax/Bcl-2 ratio are indicative of apoptosis induction.

Visualizations

References

Application Notes and Protocols for Testing the Antioxidant Activity of 2,3-Dihydropodocarpusflavone A

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-Dihydropodocarpusflavone A is a naturally occurring biflavonoid isolated from plants of the Podocarpus genus.[1] Flavonoids, a major class of polyphenolic compounds, are widely recognized for their diverse biological activities, including antioxidant properties that are crucial in mitigating oxidative stress.[2][3] Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in the pathogenesis of numerous chronic diseases, making the evaluation of antioxidant capacity a critical step in drug discovery and development.[4]

These application notes provide detailed protocols for a battery of commonly employed in vitro and cell-based assays to comprehensively evaluate the antioxidant activity of this compound. The use of multiple assays is recommended as they operate via different mechanisms, offering a more complete antioxidant profile.[4]

In Vitro Antioxidant Capacity Assays

A series of well-established chemical assays are utilized to determine the antioxidant capacity of a compound through different mechanisms, primarily based on hydrogen atom transfer (HAT) or single electron transfer (SET).

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

The DPPH assay is a rapid and widely used method to assess the free radical scavenging ability of a compound.[4][5] The stable DPPH radical has a deep purple color, which fades to yellow upon reduction by an antioxidant.[2][5]

Experimental Protocol:

Reagent Preparation:

-

DPPH Stock Solution (0.2 mM): Accurately weigh 3.94 mg of DPPH and dissolve it in 50 mL of methanol (B129727) or ethanol (B145695). The solution should be freshly prepared, protected from light, and stored at 4°C.[2]

-

DPPH Working Solution: Dilute the stock solution with methanol or ethanol to obtain an absorbance of approximately 1.0 ± 0.1 at 517 nm.[2]

-

This compound Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of a suitable solvent like methanol or DMSO.[4]

-

Serial Dilutions: Prepare a range of concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL) from the stock solution.[2]

-

Positive Control: Prepare serial dilutions of a standard antioxidant such as ascorbic acid or Trolox in the same manner.[4]

Assay Procedure (96-Well Microplate):

-

Add 100 µL of the various concentrations of this compound solutions and the positive control to the appropriate wells in triplicate.[2]

-

Add 100 µL of the solvent to the blank wells.[2]

-

Initiate the reaction by adding 100 µL of the DPPH working solution to all wells except the blank wells. Add 100 µL of the solvent to the blank wells.[2]

-

Cover the plate and incubate in the dark at room temperature for 30 minutes.[2]

-

Measure the absorbance at 517 nm using a microplate reader.[2][5]

Data Analysis:

The percentage of DPPH radical scavenging activity is calculated using the following formula:[4]

Radical Scavenging Activity (%) = [(A_control - A_sample) / A_control] x 100

Where A_control is the absorbance of the control (DPPH solution and solvent) and A_sample is the absorbance of the test compound.[4] The IC50 value, the concentration of the compound required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of scavenging activity against the concentration.[4]

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

The ABTS assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). The pre-formed radical cation has a blue-green color, which is decolorized in the presence of an antioxidant.[6]

Experimental Protocol:

Reagent Preparation:

-

ABTS Stock Solution (7 mM): Prepare a 7 mM solution of ABTS in water.

-

Potassium Persulfate Solution (2.45 mM): Prepare a 2.45 mM solution of potassium persulfate in water.[4]

-

ABTS•+ Working Solution: Mix the ABTS stock solution and potassium persulfate solution in equal volumes and allow the mixture to stand in the dark at room temperature for 12-16 hours before use to generate the radical cation.[4][7] Dilute the resulting solution with ethanol or a buffer to an absorbance of 0.70 ± 0.02 at 734 nm.[6]

-

Sample and Control Preparation: Prepare serial dilutions of this compound and a positive control (e.g., Trolox) as described for the DPPH assay.

Assay Procedure (96-Well Microplate):

-

Add 10 µL of the standards and sample dilutions to each well.[8]

-

Add 195 µL of the ABTS•+ working solution to each well.[8]

-

Incubate the plate in the dark at room temperature for 30 minutes.[8]

Data Analysis:

The percentage of ABTS•+ scavenging activity is calculated using a similar formula to the DPPH assay. The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPZ) complex to the ferrous (Fe²⁺) form, which results in the formation of an intense blue color.[9]

Experimental Protocol:

Reagent Preparation:

-

FRAP Reagent: Prepare fresh by mixing 10 parts of 300 mM acetate (B1210297) buffer (pH 3.6), 1 part of 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl, and 1 part of 20 mM FeCl₃·6H₂O in distilled water.[10]

-

Sample and Standard Preparation: Prepare serial dilutions of this compound. A ferrous sulfate (B86663) solution is used to generate a standard curve.

Assay Procedure:

-

Add 10 µL of the sample or standard to each well.[9]

-

Add 220 µL of the freshly prepared FRAP working solution to each well.[9]

-

Mix and incubate for a specified time (e.g., 4-30 minutes) at 37°C.[9][10]

-

Read the absorbance at 593 nm.[9]

Data Analysis:

The antioxidant capacity is determined by comparing the absorbance change of the sample with a standard curve of a known antioxidant, typically FeSO₄ or Trolox.

Data Presentation: In Vitro Assays

Summarize the quantitative data from the in vitro assays in a structured table for easy comparison.

| Assay | Parameter | This compound | Ascorbic Acid (Positive Control) | Trolox (Positive Control) |

| DPPH | IC50 (µg/mL) | Insert Value | Insert Value | Insert Value |

| ABTS | TEAC (µmol TE/g) | Insert Value | Insert Value | Insert Value |

| FRAP | µmol Fe(II)/g | Insert Value | Insert Value | Insert Value |

Cell-Based Antioxidant Assay

Cellular Antioxidant Activity (CAA) Assay

The CAA assay is a more biologically relevant method that measures the antioxidant activity of a compound within a cellular environment, accounting for factors like cell uptake and metabolism.[11][12] The assay uses a fluorescent probe, 2',7'-dichlorofluorescin diacetate (DCFH-DA), which is oxidized to the highly fluorescent dichlorofluorescein (DCF) by intracellular ROS.[11][13]

Experimental Protocol:

Cell Culture and Plating:

-

Culture human hepatocarcinoma (HepG2) or other suitable cells in a 96-well black, clear-bottom microplate until they reach 90-100% confluence.[13][14]

Assay Procedure:

-

Remove the culture medium and wash the cells gently with a buffered saline solution (e.g., DPBS).[13]

-

Add 50 µL of the DCFH-DA probe solution to all wells.[13]

-

Add 50 µL of various concentrations of this compound or a positive control (e.g., Quercetin) to the wells. Incubate at 37°C for 60 minutes.[13]

-

Remove the solution and wash the cells three times with DPBS.[13]

-

Add a free radical initiator (e.g., AAPH) to induce oxidative stress.

-

Immediately measure the fluorescence intensity kinetically over a specified period (e.g., 60 minutes) using a fluorescence plate reader with excitation at ~485 nm and emission at ~538 nm.[14]

Data Analysis:

The antioxidant activity is determined by the ability of the compound to inhibit the formation of DCF compared to control cells. The results can be expressed as quercetin (B1663063) equivalents.[11]

Data Presentation: Cellular Antioxidant Activity

| Compound | Concentration (µM) | % Inhibition of DCF Formation | CAA Value (µmol QE/100 µmol) |

| This compound | e.g., 10 | Insert Value | Insert Value |

| e.g., 25 | Insert Value | ||

| e.g., 50 | Insert Value | ||

| Quercetin (Positive Control) | e.g., 10 | Insert Value | Insert Value |

| e.g., 25 | Insert Value | ||

| e.g., 50 | Insert Value |

Visualizations

Experimental Workflow for In Vitro Antioxidant Assays

Caption: Workflow for in vitro antioxidant assays.

Signaling Pathway: Cellular Response to Oxidative Stress

Caption: Antioxidant mechanisms of flavonoids.

References

- 1. This compound | AmBeed-信号通路专用抑制剂 [ambeed.cn]

- 2. benchchem.com [benchchem.com]

- 3. Identification of Six Flavonoids as Novel Cellular Antioxidants and Their Structure-Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Delving into Antioxidant Properties: A Stepwise DPPH Assay Protocol for Plant Extracts [greenskybio.com]

- 6. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]